IKK-2 Potency: TPCA-1 vs. BMS-345541 and LY2409881
TPCA-1 inhibits IKK-2 with an IC50 of 17.9 nM in cell-free assays, representing approximately 17-fold greater potency than the widely used allosteric inhibitor BMS-345541 (IC50 = 300 nM) and 1.7-fold greater potency than LY2409881 (IC50 = 30 nM) [1][2].
| Evidence Dimension | IKK-2/IKKβ inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 17.9 nM |
| Comparator Or Baseline | BMS-345541: IC50 = 300 nM (0.3 μM); LY2409881: IC50 = 30 nM |
| Quantified Difference | TPCA-1 is 16.8-fold more potent than BMS-345541; 1.7-fold more potent than LY2409881 |
| Conditions | Cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay with recombinant human IKK-2 |
Why This Matters
Higher potency enables lower working concentrations in cellular and in vivo experiments, reducing the risk of solvent toxicity and off-target effects.
- [1] Podolin PL, et al. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1 (2-[aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines. J Pharmacol Exp Ther. 2005;312(1):373-381. View Source
- [2] Adooq Bioscience. LY2409881. Catalog No. A14169. View Source
